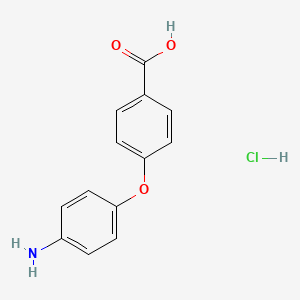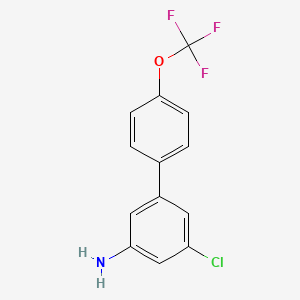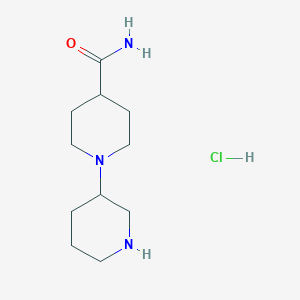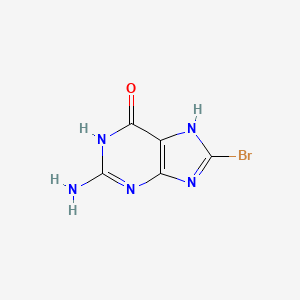
8-Bromoguanine
Descripción general
Descripción
8-Bromoguanine is an analogue of guanine in which the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a bromine atom . It is also known as 2-Amino-8-bromo-3,7-dihydropurin-6-one .
Synthesis Analysis
The preparation of oligonucleotides containing 8-bromo-2’-deoxyguanosine is described. Substitution of G by this compound on an alternating CG decamer stabilizes the Z-form in such a way that the B-form was not observed .Molecular Structure Analysis
The molecular formula of this compound is C5H4BrN5O . The InChIKey is CRYCZDRIXVHNQB-UHFFFAOYSA-N . The Canonical SMILES is C12=C(N=C(NC1=O)N)N=C(N2)Br .Chemical Reactions Analysis
The formation of radical cations of this compound (8BrG •+) and their reactions toward the lowest excited singlet molecular oxygen (1 O 2)─a common reactive oxygen species generated in biological systems have been reported .Physical and Chemical Properties Analysis
The molecular weight of this compound is 230.02 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has no rotatable bond count .Aplicaciones Científicas De Investigación
Biomarker for Inflammation
8-Bromoguanosine, a derivative of 8-Bromoguanine, is generated in vivo and serves as a biomarker for early inflammation. Its formation and subsequent reactions lead to various biological outcomes, many of which are mutagenic and linked to cancer. The reactions of radical cations of this compound with singlet molecular oxygen, a common reactive oxygen species in biological systems, have been studied in detail. These reactions are important in understanding the oxidative damage that may occur in biological systems, particularly in the context of ionizing radiation and one-electron oxidation (Benny et al., 2021).
Potential Radiosensitizer in Cancer Therapy
8-Bromoadenine, closely related to this compound, is a potential DNA radiosensitizer for cancer radiation therapy. It interacts efficiently with low-energy electrons, which are produced during DNA damage caused by high-energy radiation used in cancer treatments. The stability of the parent anion of 8-Bromoadenine formed by low-energy electron attachment has been investigated, aiding in the development of therapeutic agents for cancer therapy (Schürmann et al., 2017).
Synthesis of 8-Aryl Guanines
The synthesis of 8-aryl guanines using 8-bromoguanines has been explored. This involves the reaction of 8-bromoguanines with aryl and hetaryl stannanes, using a palladium catalyst. The addition of triphenylarsine or triphenylbismuth was found to reduce reaction time and increase product yields, demonstrating the versatility of this compound in synthetic chemistry (Arsenyan et al., 2007).
Understanding Mutagenic Effects
Research has focused on understanding the types of mutations caused by this compound in human cells. It has been found that this compound predominantly induces a G to T mutation but can also cause other types of mutations. This understanding is crucial in the context of mutagenesis and carcinogenesis, as this compound is a major base lesion induced by reactive brominating species during inflammation (Shinmura et al., 2017).
Mecanismo De Acción
Target of Action
8-Bromoguanine is an analogue of guanine, a nucleobase found in DNA and RNA . The primary targets of this compound are the guanine bases in these nucleic acids . By substituting for guanine, this compound can potentially alter the structure and function of the nucleic acids.
Mode of Action
This compound interacts with its targets by replacing the hydrogen in position 8 of the guanine base with a bromine atom . This modification can affect the hydrogen bonding pattern of the guanine base, potentially leading to changes in the structure of the DNA or RNA molecule .
Biochemical Pathways
The incorporation of this compound into DNA or RNA can affect various biochemical pathways. For instance, it has been shown to interact with the human 8-oxoguanine DNA glycosylase, an enzyme involved in the base excision repair pathway . This interaction can potentially influence the efficiency of DNA repair, leading to downstream effects on cell survival and genomic stability .
Pharmacokinetics
Its metabolism and excretion would likely involve standard nucleotide processing pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its incorporation into DNA or RNA. This can lead to changes in the structure of these molecules, potentially affecting processes such as DNA replication, transcription, and translation . In turn, this could have downstream effects on gene expression and cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of this compound, potentially influencing its ability to form hydrogen bonds with other bases . Additionally, factors such as temperature and the presence of other reactive species can affect the stability of this compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Bromoguanine plays a significant role in biochemical reactions, particularly in the context of DNA modification and repair. It is known to interact with various enzymes and proteins involved in DNA repair mechanisms. For instance, this compound can be recognized and excised by DNA glycosylases such as OGG1 (8-oxoguanine DNA glycosylase), which initiates the base excision repair pathway . This interaction is crucial for maintaining genomic stability and preventing mutagenesis.
Cellular Effects
This compound has profound effects on cellular processes. It can induce mutations by mispairing during DNA replication, leading to G to T transversions . This mutagenic potential can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect mitochondrial function by enhancing mitochondrial membrane and DNA integrity, preserving ATP levels, and maintaining mitochondrial membrane dynamics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms Hoogsteen base pairing with guanine and Watson-Crick base pairing with cytosine in the active site of DNA polymerases . This dual binding capability promotes misincorporation of guanine opposite the lesion during DNA replication, leading to potential G to C mutations. Additionally, this compound can allosterically activate OGG1 by binding outside the product recognition pocket, inducing conformational changes that accelerate the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable for short-term exposure to ambient temperature but is best stored in a freezer for long-term stability . Over time, this compound can interfere with various cell regulation processes, although its in vivo properties are not fully characterized . Long-term studies have shown that this compound can induce mutations and affect cellular functions, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can induce specific mutations without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including potential carcinogenicity due to its mutagenic properties . These dose-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and modification. It interacts with enzymes such as DNA glycosylases, which recognize and excise damaged bases, initiating the base excision repair pathway . This interaction is crucial for maintaining genomic integrity and preventing the accumulation of mutagenic lesions.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. Its solubility in DMSO facilitates its cellular uptake and distribution . Once inside the cell, this compound can localize to the nucleus, where it interacts with DNA and participates in repair processes.
Subcellular Localization
This compound primarily localizes to the nucleus, where it exerts its effects on DNA. Its incorporation into DNA can lead to structural changes and influence the activity of DNA polymerases and repair enzymes . The subcellular localization of this compound is critical for its function in modulating DNA repair and inducing mutations.
Propiedades
IUPAC Name |
2-amino-8-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCZDRIXVHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184704 | |
| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-84-0 | |
| Record name | 8-Bromoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3066-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


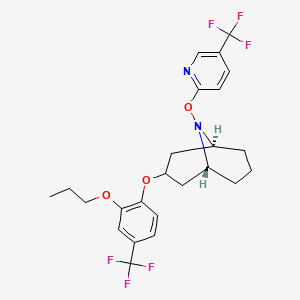
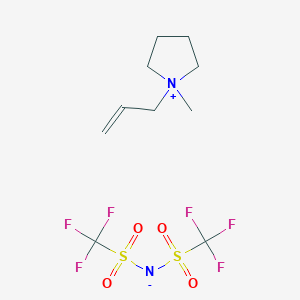
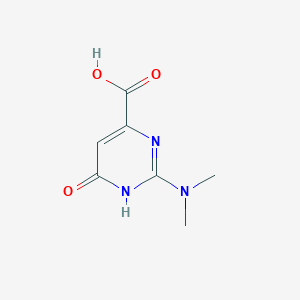
![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)
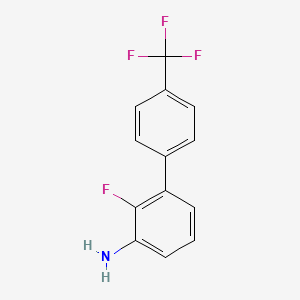
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
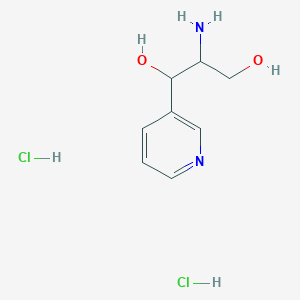
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
